molecular formula C14H16N2O2 B1331954 5-(Morpholin-4-ylmethyl)quinolin-8-ol CAS No. 312611-90-8

5-(Morpholin-4-ylmethyl)quinolin-8-ol

Cat. No. B1331954
M. Wt: 244.29 g/mol
InChI Key: AKUILKRKGZEPQD-UHFFFAOYSA-N
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Description

The compound 5-(Morpholin-4-ylmethyl)quinolin-8-ol is not directly mentioned in the provided papers. However, the papers discuss related compounds that share structural similarities, such as the presence of a morpholine ring and a quinoline core, which are common in the synthesis of various biologically active molecules. The papers focus on the synthesis and biological evaluation of quinoline derivatives with potential pharmacological activities, such as 5HT1B antagonists and caspase-3 inhibitors .

Synthesis Analysis

The synthesis of related quinoline derivatives is described in the provided papers. Paper outlines a multiparallel amenable synthesis of quinoline-2-carboxylic acid amides, which allows for late-stage diversification at specific positions on the quinoline ring. This approach is valuable for the synthesis of a wide range of derivatives, potentially including 5-(Morpholin-4-ylmethyl)quinolin-8-ol. Paper details the synthesis of pyrrolo[3,4-c]quinoline-1,3-diones, which also contain a morpholine moiety. These methods could be adapted for the synthesis of 5-(Morpholin-4-ylmethyl)quinolin-8-ol by modifying the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of 5-(Morpholin-4-ylmethyl)quinolin-8-ol would consist of a quinoline core with a morpholine ring attached through a methylene linker at the 5-position and a hydroxyl group at the 8-position. The papers do not provide specific information on this compound's molecular structure, but they do discuss the importance of the position and nature of substituents on the quinoline ring for biological activity . The presence of the morpholine ring is significant as it is a common feature in pharmacologically active compounds due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinoline derivatives are not explicitly detailed for 5-(Morpholin-4-ylmethyl)quinolin-8-ol. However, the papers suggest that the reactions typically involve amide bond formation, substitution reactions, and potentially cyclization steps . These reactions are crucial for introducing various substituents onto the quinoline core, which can significantly affect the compound's biological activity and physicochemical properties.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-(Morpholin-4-ylmethyl)quinolin-8-ol are not discussed in the provided papers, we can infer that the compound would likely exhibit properties typical of quinoline derivatives. These might include moderate solubility in organic solvents, potential for hydrogen bonding due to the hydroxyl and morpholine groups, and a certain degree of lipophilicity conferred by the quinoline ring . The exact properties would depend on the precise structure and substituents present on the quinoline core.

Scientific Research Applications

Anti-corrosion Performance

8-hydroxyquinoline derivatives, including compounds similar to 5-(Morpholin-4-ylmethyl)quinolin-8-ol, have demonstrated significant potential as anti-corrosion agents. For instance, in a study by Douche et al. (2020), derivatives of 8-hydroxyquinoline showed high efficiency in preventing corrosion of mild steel in acidic environments, reaching up to 90% effectiveness. These compounds, including variants like HM1, HM2, and HM3, act as cathodic inhibitors and adhere to the Langmuir adsorption isotherm, indicating spontaneous chemical-physical adsorption on metal surfaces. Their electronic properties, crucial for inhibition, were analyzed using Density Functional Theory (DFT) and molecular dynamics simulations (Douche et al., 2020).

Synthesis and Photophysical Properties

In the realm of organic synthesis and photophysics, derivatives of 8-hydroxyquinoline have been a subject of interest. For example, Suliman et al. (2014) synthesized new 4-fluorophenyl substituted 8-hydroxyquinoline derivatives, revealing enhanced fluorescence emission compared to their parent compounds. The study employed both experimental and theoretical methods, including ab initio and DFT, to investigate the electronic structures and photophysical properties of these compounds (Suliman et al., 2014).

Corrosion Inhibition in Phosphoric Acid Environment

Faydy et al. (2020) explored the corrosion inhibition capabilities of new 8-hydroxyquinoline derivatives in a phosphoric acid environment, focusing on carbon steel protection. These derivatives, including 5-((1H-benzimidazol-2-yl)methyl)quinolin-8-ol and others, showed high efficiency, reaching up to 94.7% at specific concentrations. Their adsorption on the metal surface was consistent with the Langmuir's adsorption isotherm. The study also included DFT calculations and Monte Carlo simulations to better understand the adsorption mechanisms (Faydy et al., 2020).

Development of Efficient Synthesis Methods

Dorow et al. (2006) developed an efficient synthesis method for a compound structurally related to 5-(Morpholin-4-ylmethyl)quinolin-8-ol. Their work highlights the importance of optimizing synthesis pathways for complex organic compounds, including considerations for solubility and scalability in industrial applications (Dorow et al., 2006).

Metal Complex Formation and Photoluminescence

Studies have also explored the formation of metal complexes with 8-hydroxyquinoline derivatives and their photoluminescent properties. Xin-hua et al. (2007) synthesized new derivatives and their metallic complexes, observing shifts in luminescence wavelengths and enhanced fluorescence compared to the parent 8-hydroxyquinoline. Such research can have implications in materials science and photophysical applications (Xin-hua et al., 2007).

Safety And Hazards

This compound has been classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It has a GHS07 pictogram and a warning signal word .

properties

IUPAC Name

5-(morpholin-4-ylmethyl)quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-13-4-3-11(10-16-6-8-18-9-7-16)12-2-1-5-15-14(12)13/h1-5,17H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUILKRKGZEPQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C3C=CC=NC3=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360209
Record name 5-(morpholin-4-ylmethyl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Morpholin-4-ylmethyl)quinolin-8-ol

CAS RN

312611-90-8
Record name 5-(morpholin-4-ylmethyl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Morpholinylmethyl)-8-quinolinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Morpholine (1.9 ml; 21.8 mmol) was added to a solution of 5-chloromethyl-8-hydroxyquinoline (1.98 g; 8.34 mmol) in CHCl3 (50 ml) at 5° C. The reaction mixture was stirred overnight at room temperature. Then CHCl3 (100 ml) was added and the solution was washed with 5% NaHCO3 (2×50 ml), followed by brine (50 ml), and dried over Na2SO4. The solution was filtered and evaporated under vacuum to dryness. The residue was crystallized from hexane-CHCl3 and gave 1.2 g (59%) of the title product. M.p. 130° C. TLC (CHCl3; MeOH; NH3=8:2:0.5. Rf=0.69.
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
1.98 g
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reactant
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Quantity
50 mL
Type
solvent
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Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
59%

Synthesis routes and methods II

Procedure details

Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Wang, R Peng, Y Sha - Molecules, 2008 - mdpi.com
A series of dendritic 8-hydroxyquinoline (8-HQ) and 5-dialkyl(aryl)amino-methyl -8-HQ derivatives were synthesized and their fluoroionophoric properties toward representative alkali, …
Number of citations: 22 www.mdpi.com

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